MFCD19207490

Description

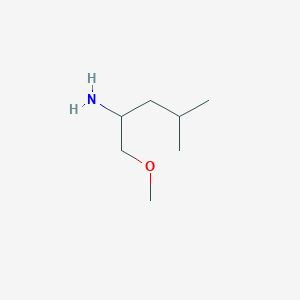

MFCD19207490 (CAS No. 340740-41-2) is a chiral organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its SMILES notation, CC(C)CC@@HCOC, indicates a branched structure containing an amine (-NH₂) and an ether (-O-) functional group, with a stereocenter at the carbon adjacent to the amine . The compound is cataloged under the MDL number this compound, and its synthesis, safety data sheets (SDS), and purity specifications are commercially available.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-methoxy-4-methylpentan-2-amine |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

CMMWLDUVRGBDBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD19207490 typically involves multiple steps, including alkylation, reduction, and amination. One common method involves the alkylation of a suitable precursor, followed by reduction to introduce the amine group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD19207490 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized amines .

Scientific Research Applications

MFCD19207490 has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It serves as a precursor in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD19207490 involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn based on shared functional groups, molecular descriptors, or synthetic relevance. Below is a detailed analysis of selected compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity :

- Unlike this compound, which contains an ether and amine, MFCD28167899 (C₂₇H₃₀N₆O₃) features an amide and pyridine ring, making it more relevant to drug design .

- MFCD13195646 (C₆H₅BBrClO₂) includes a boronic acid group, critical for Suzuki-Miyaura cross-coupling reactions, but lacks the chiral amine present in this compound .

Molecular Weight and Solubility: this compound has the lowest molecular weight (131.22 g/mol) among the compared compounds, suggesting higher volatility or simpler purification processes.

Biological Relevance :

- MFCD11101335 (C₉H₁₉ClN₂O₂) shows high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, traits often sought in CNS-targeting drugs. This compound’s biological activity remains underexplored .

Synthetic Utility :

- The chiral amine in this compound contrasts with the boronic acid in MFCD13195646, highlighting divergent applications—asymmetric synthesis vs. catalytic cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.